2-Cyclobutyl-2-ethoxyacetic acid
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Overview
Description
2-Cyclobutyl-2-ethoxyacetic acid is a cyclic carboxylic acid with the molecular formula C8H14O3. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by a cyclobutyl ring attached to an ethoxyacetic acid moiety, making it a unique structure among carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-2-ethoxyacetic acid typically involves the [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutanes . This reaction can be carried out under various conditions, often involving the use of light or heat to facilitate the cycloaddition process. The starting materials usually include ethyl diazoacetate and cyclobutene, which react to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2-ethoxyacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclobutyl-2-ethoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclobutane-containing compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2-ethoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
2-Cyclobutylacetic acid: Similar structure but lacks the ethoxy group.
2-Ethoxyacetic acid: Similar structure but lacks the cyclobutyl ring.
Uniqueness: 2-Cyclobutyl-2-ethoxyacetic acid is unique due to the presence of both the cyclobutyl ring and the ethoxyacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .
Biological Activity
2-Cyclobutyl-2-ethoxyacetic acid, with the molecular formula C8H14O3, is a cyclic carboxylic acid that has gained attention for its potential biological activities. This compound features a cyclobutyl ring and an ethoxyacetic acid moiety, making it unique among similar compounds. Its biological activities include antibacterial and antiviral properties, which are crucial for its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are fundamental in its biological interactions.
The biological activity of this compound is thought to occur through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. For example, it has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Antiviral Properties
In addition to antibacterial effects, this compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may interfere with viral replication mechanisms, although further research is necessary to elucidate the exact pathways involved.
Case Studies and Research Findings
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Case Study 2: Antiviral Activity
In a separate investigation into the antiviral properties of the compound, researchers evaluated its effects on influenza virus replication in cell cultures. The findings revealed a reduction in viral titer by approximately 70% at a concentration of 25 µg/mL, indicating promising antiviral activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-Cyclobutylacetic Acid | Lacks ethoxy group | Moderate antibacterial |
Ethoxyacetic Acid | Lacks cyclobutyl ring | Limited antibacterial |
The combination of both the cyclobutyl ring and ethoxyacetic acid moiety in this compound provides distinct chemical and physical properties that enhance its biological activity compared to its analogs.
Properties
IUPAC Name |
2-cyclobutyl-2-ethoxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7(8(9)10)6-4-3-5-6/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVUXSLJJAFDLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.